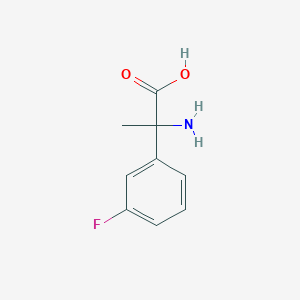

2-Amino-2-(3-fluorophenyl)propanoic acid

Description

Contextualization within Non-Proteinogenic Amino Acids (NPAAs) and Their Significance

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the genetic code. These unique molecules are found in various natural sources, including plants, fungi, and bacteria, and can also be synthesized in the laboratory. The significance of NPAAs in academic research is vast and multifaceted.

In the realm of drug discovery, NPAAs are invaluable tools for modifying the properties of peptides and other bioactive molecules. chemimpex.com The incorporation of NPAAs can lead to enhanced stability against enzymatic degradation, a common challenge with peptide-based therapeutics. This increased resistance to proteases can extend the half-life of a drug in the body, thereby improving its therapeutic efficacy. chemimpex.com Furthermore, the unique side chains of NPAAs can introduce novel functionalities and steric constraints, which can optimize the binding affinity and selectivity of a molecule for its biological target.

The structural diversity of NPAAs allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and conformational preferences. This level of control is crucial for developing drugs with improved pharmacokinetic and pharmacodynamic profiles. Researchers utilize NPAAs to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties.

Overview of Fluorinated Amino Acid Scaffolds in Chemical Biology and Medicinal Chemistry

The introduction of fluorine into amino acid scaffolds has become a powerful strategy in chemical biology and medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of a molecule.

One of the key advantages of fluorination is the ability to modulate the pKa of nearby functional groups, which can impact a molecule's interaction with its target. The substitution of hydrogen with fluorine can also alter the conformational preferences of a molecule, leading to a more favorable binding geometry. mdpi.com From a metabolic standpoint, the carbon-fluorine bond is highly stable and resistant to enzymatic cleavage, which can block metabolic pathways and enhance the bioavailability of a drug. mdpi.com

Fluorinated amino acids are also valuable as probes for studying biological systems. The fluorine-19 isotope (¹⁹F) is a sensitive nucleus for nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to monitor the interactions of fluorinated molecules in a complex biological environment. Additionally, the incorporation of the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a cornerstone of positron emission tomography (PET) imaging, a powerful diagnostic tool in medicine.

Current Research Trajectories for Quaternary Alpha-Amino Acids Bearing Aromatic Substituents

2-Amino-2-(3-fluorophenyl)propanoic acid is a quaternary α-amino acid, meaning that the α-carbon is bonded to four non-hydrogen substituents. This structural feature imparts significant conformational constraints on the molecule. The restricted rotation around the α-carbon can lock a peptide into a specific secondary structure, such as an α-helix or β-turn, which can be crucial for its biological activity.

Current research on quaternary α-amino acids with aromatic substituents is focused on several key areas. In peptide and protein engineering, these constrained amino acids are used to stabilize desired conformations and to probe the structural requirements for protein-protein interactions. The steric bulk of the quaternary center can also shield the peptide backbone from proteolytic enzymes, further enhancing its stability.

In medicinal chemistry, the incorporation of quaternary α-amino acids into drug candidates can lead to increased potency and selectivity. The rigid scaffold can optimize the presentation of key functional groups for interaction with a biological target, leading to improved binding affinity. Furthermore, the development of new synthetic methodologies for the stereoselective synthesis of these complex building blocks is an active area of research, as the chirality of the α-center can have a profound impact on biological activity.

Interactive Data Table: Properties of Related Amino Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| Phenylalanine | C9H11NO2 | 165.19 | |

| 3-Fluorophenylalanine | C9H10FNO2 | 183.18 | |

| 2-Amino-2-phenylpropanoic acid | C9H11NO2 | 165.19 |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-9(11,8(12)13)6-3-2-4-7(10)5-6/h2-5H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAZXWQWMVTBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901261244 | |

| Record name | α-Amino-3-fluoro-α-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-81-4 | |

| Record name | α-Amino-3-fluoro-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-3-fluoro-α-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 2 3 Fluorophenyl Propanoic Acid

Stereoselective Synthesis of Alpha,Alpha-Disubstituted Amino Acids

The creation of α,α-disubstituted amino acids, particularly those with a defined stereocenter, is a key area of synthetic chemistry. rsc.org These compounds are valuable as constrained building blocks for peptides, leading to peptidomimetics with enhanced stability against enzymatic degradation and more predictable conformations. nih.gov

The central challenge in synthesizing 2-Amino-2-(3-fluorophenyl)propanoic acid lies in the asymmetric construction of its quaternary α-carbon. This carbon atom is bonded to four different non-hydrogen substituents: an amino group, a carboxyl group, a methyl group, and a 3-fluorophenyl group. Methodologies to achieve this must overcome the steric hindrance associated with forming such a congested center.

Prominent strategies include the diastereoselective alkylation of chiral enolates derived from glycine (B1666218) or alanine (B10760859). For instance, a chiral glycine equivalent can be sequentially alkylated, first with a methylating agent and then with a 3-fluorobenzyl halide, or vice versa. The order of introduction and the choice of chiral control element are critical for achieving high stereoselectivity. mdpi.comnih.gov Another powerful approach is the enantioselective addition of nucleophiles to α-iminoesters. rsc.org In the context of the target molecule, this could involve the asymmetric addition of a methyl organometallic reagent to an imine derived from 2-amino-2-(3-fluorophenyl)acetic acid.

Chiral auxiliaries are reusable chemical entities that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy has proven robust for the synthesis of complex amino acids. researchgate.net

One of the most effective methods involves the use of nickel(II) complexes of Schiff bases derived from glycine and a chiral auxiliary. mdpi.comnih.gov A well-established auxiliary is (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB). researchgate.netnih.gov The planar Ni(II) complex formed between the glycine Schiff base and the BPB auxiliary effectively shields one face of the prochiral α-carbon. nih.gov Stepwise alkylation, first with methyl iodide and then with 3-fluorobenzyl bromide (or the reverse sequence), under basic conditions would lead to the desired product with high diastereoselectivity. The final step involves acidic hydrolysis to release the target amino acid, this compound, and recover the chiral auxiliary. nih.gov

Other widely used auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org An N-acylated oxazolidinone derived from alanine could be deprotonated to form a chiral enolate, which could then be reacted with an electrophilic fluorophenylating reagent. However, controlling the subsequent introduction of the second substituent at the α-position can be challenging.

| Chiral Auxiliary Strategy | Key Reaction Step | Stereochemical Control | Typical Auxiliary Examples |

| Ni(II) Complexation | Diastereoselective alkylation | The planar complex blocks one face of the enolate | (S)-BPB |

| Evans Oxazolidinones | Diastereoselective enolate alkylation | The auxiliary shields one face of the enolate | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one |

| Oppolzer's Camphorsultam | Diastereoselective enolate alkylation | The sultam structure provides steric hindrance | (+)-Camphorsultam |

The development of enantioselective catalytic methods represents a more atom-economical approach, as it avoids the need for stoichiometric amounts of a chiral auxiliary. researchgate.net Key strategies applicable to the synthesis of this compound include catalytic asymmetric alkylation and catalytic asymmetric Strecker reactions. nih.govresearchgate.net

Phase-transfer catalysis (PTC) is a powerful tool for the asymmetric alkylation of glycine Schiff base esters. Using a chiral quaternary ammonium (B1175870) salt as the catalyst, the enolate of an alanine Schiff base could be generated and subsequently reacted with an electrophilic 3-fluorophenyl source. Alternatively, the glycine Schiff base could be sequentially alkylated. acs.org

Another approach is the catalytic asymmetric addition of a methyl nucleophile (e.g., from a Grignard reagent or an organozinc reagent) to an N-protected α-imino ester derived from 2-keto-2-(3-fluorophenyl)propanoic acid, using a chiral metal-ligand complex as the catalyst. rsc.org The success of this method hinges on the design of a catalyst system that can effectively differentiate the enantiotopic faces of the imine.

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral molecules. numberanalytics.com Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity. nih.gov

For this compound, a potential biocatalytic route could involve the kinetic resolution of a racemic mixture. A lipase (B570770) could be used to selectively acylate or hydrolyze an ester derivative of the racemic amino acid, separating the two enantiomers. researchgate.net Another possibility is the use of an engineered transaminase. While natural transaminases typically act on α-keto acids to produce α-amino acids, they have been engineered to accept sterically demanding substrates. An engineered transaminase could potentially catalyze the asymmetric amination of 2-keto-2-(3-fluorophenyl)propanoic acid to yield the desired (S)- or (R)-enantiomer of the final product. mdpi.com

Furthermore, a multi-enzyme cascade could be designed. nih.gov For example, one enzyme could synthesize a precursor which is then converted by a second, stereoselective enzyme into the final product. dtu.dk This approach can improve efficiency by avoiding the isolation of intermediates. nih.gov

| Biocatalytic Method | Enzyme Class | Reaction Type | Key Advantage |

| Kinetic Resolution | Lipase, Acylase | Enantioselective hydrolysis or acylation | Access to both enantiomers |

| Asymmetric Synthesis | Transaminase | Reductive amination of a prochiral ketone | High enantioselectivity, direct formation of the chiral center |

| Aldol Addition | Aldolase | Carbon-carbon bond formation | Construction of complex backbones |

Strategic Derivatization for Enhanced Research Utility

Once synthesized, this compound can be strategically derivatized to enhance its utility as a research tool, particularly as a building block for peptide and protein engineering. rsc.org The presence of the α-methyl group restricts the conformational flexibility of the peptide backbone, while the 3-fluorophenyl group can serve as a probe for studying protein-ligand interactions via ¹⁹F NMR. nih.govnih.gov

The primary functional groups available for modification are the α-amino group and the α-carboxylic acid group. nih.gov For incorporation into peptides using solid-phase peptide synthesis (SPPS), these groups must be appropriately protected. peptide.com

C-Terminal Activation: The carboxylic acid group is activated to facilitate amide bond formation. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions.

Ester and Amide Formation: The carboxylic acid can be converted into various esters or amides. Esterification can be useful for modulating solubility or for creating prodrugs. Amidation with different amines can generate a library of compounds for structure-activity relationship (SAR) studies.

These derivatizations transform this compound from a single molecule into a versatile building block for constructing complex peptides and molecular probes. rsc.org

Incorporation into Peptide and Peptidomimetic Structures

The integration of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics, probes for studying biological systems, and new biomaterials. This compound, a fluorinated derivative of α-methyl-phenylalanine, serves as a valuable building block in this context. Its incorporation can modulate the pharmacological and structural properties of peptides and proteins. chemimpex.comnih.gov

The primary method for incorporating this amino acid is through solid-phase peptide synthesis (SPPS), utilizing either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies. For incorporation, the amino group of this compound is protected (e.g., as an Fmoc derivative), allowing it to be coupled to a growing peptide chain attached to a solid resin support. Standard coupling reagents, such as carbodiimides (e.g., DIC) or uronium/aminium salts (e.g., HBTU, HATU), are used to facilitate the formation of the amide bond. kennesaw.edu

The introduction of this compound into a peptide sequence imparts several key features:

Conformational Constraint: The presence of the α-methyl group restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This conformational rigidity can lock the peptide into a specific bioactive conformation, potentially leading to increased receptor affinity and specificity. nih.gov

Enhanced Metabolic Stability: Peptides are often susceptible to degradation by proteases. The steric hindrance provided by the α-methyl group can shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's in vivo half-life. nih.gov

Modulation of Physicochemical Properties: The fluorine atom on the phenyl ring is highly electronegative and can alter the electronic properties of the side chain. This can influence intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for protein folding and ligand-receptor binding. nih.gov

A notable application of a similar compound, 3'-Fluorophenylalanine, is its role as a key structural motif in glucagon-like peptide-1 receptor (GLP1R) agonists, which are used in the treatment of diabetes. nih.gov This highlights the therapeutic potential of incorporating fluorinated phenylalanine derivatives into peptide-based drugs. The synthesis of peptides containing this compound follows established protocols, with coupling and deprotection steps iterated until the desired sequence is assembled.

| Synthesis Step | Description | Reagents/Conditions |

| Resin Preparation | Swelling the solid support resin (e.g., Rink Amide, Wang) in a suitable solvent. | Dimethylformamide (DMF) or Dichloromethane (DCM) |

| Deprotection | Removal of the Fmoc protecting group from the resin-bound amino acid. | 20-40% Piperidine in DMF |

| Coupling | Activation of the carboxyl group of Fmoc-2-amino-2-(3-fluorophenyl)propanoic acid and subsequent reaction with the deprotected N-terminus of the resin-bound peptide. | Coupling agents (e.g., HBTU, DIC/Oxyma), Base (e.g., DIPEA) in DMF |

| Washing | Removal of excess reagents and byproducts. | DMF, DCM, Isopropanol (B130326) |

| Cleavage & Deprotection | Cleavage of the completed peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/H₂O/TIPS) |

Process Optimization and Scalability in Laboratory Synthesis

The transition from small-scale discovery to larger-scale laboratory synthesis of this compound requires careful optimization of reaction parameters to ensure efficiency, reproducibility, and purity. While a specific large-scale synthesis for this exact compound is not detailed in readily available literature, the principles of process optimization can be applied based on methodologies developed for other structurally similar fluorinated amino acids. mdpi.com

A key strategy for scalable asymmetric synthesis often involves the use of a recyclable chiral auxiliary. For instance, a common approach is the alkylation of a chiral glycine Schiff base complex, often with Ni(II). mdpi.com The optimization of such a process for multi-gram synthesis would involve a systematic evaluation of several critical parameters.

Key Optimization Parameters:

Solvent Selection: The choice of solvent is crucial for reaction rate, yield, and diastereoselectivity. Solvents such as Dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and Dimethyl sulfoxide (B87167) (DMSO) are typically screened. For a given process, DMF might be selected as the optimal solvent for achieving a balance of solubility and reactivity. mdpi.com

Base Selection: The base used for the deprotonation step in alkylation reactions is critical. A range of bases, including inorganic bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), and organic bases like sodium methoxide (B1231860) (NaOMe) or potassium tert-butoxide, would be evaluated. The concentration and method of addition can significantly impact byproduct formation. mdpi.com

Stoichiometry and Reagent Addition: Optimizing the molar ratios of the reactants, including the glycine equivalent, the alkylating agent, and the base, is essential to maximize the conversion of the starting material and minimize side reactions. The rate of addition and reaction temperature are also controlled to manage exotherms and improve selectivity.

Work-up and Product Isolation: Developing a scalable and efficient purification procedure is paramount. This may involve optimizing crystallization conditions to selectively precipitate the desired diastereomer, thereby avoiding the need for chromatography on a large scale. Treatment of the reaction mixture with specific amounts of water or anti-solvents at controlled temperatures can be used to induce crystallization and achieve high diastereomeric excess (>99% de). mdpi.com

Auxiliary Cleavage and Recycling: After the asymmetric alkylation, the chiral auxiliary must be efficiently removed and recovered for the process to be cost-effective. This is typically achieved by acid hydrolysis (e.g., with HCl in a solvent like dimethoxyethane), followed by extraction or crystallization to isolate the free amino acid and recover the auxiliary. mdpi.com

The following table outlines a hypothetical optimization summary for a laboratory-scale synthesis based on established methods for related compounds. mdpi.com

| Parameter | Initial Condition | Optimized Condition | Rationale |

| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Improved solubility of reactants and higher reaction rates observed. mdpi.com |

| Base | Sodium Hydride (NaH) | Potassium Hydroxide (KOH) in Methanol | Better handling properties, lower cost, and high diastereoselectivity. mdpi.com |

| Temperature | -78 °C to 25 °C | 0 °C to 10 °C | Controlled reaction rate, minimizing side-product formation while ensuring practical feasibility. |

| Purification | Silica Gel Chromatography | Diastereoselective Crystallization | Avoids costly and time-consuming chromatography, enabling large-scale isolation. mdpi.com |

| Yield | 45% | >80% | Optimized parameters lead to higher conversion and more efficient isolation. |

By systematically refining these parameters, a robust and scalable laboratory process can be developed to produce hundreds of grams of the target enantiomerically pure fluorinated amino acid, making it accessible for extensive research in peptide chemistry and drug discovery. mdpi.com

Stereochemical Investigations of 2 Amino 2 3 Fluorophenyl Propanoic Acid

Enantioselective Formation and Control of the Quaternary Center

The synthesis of enantiomerically pure α-amino acids with a quaternary α-carbon, such as 2-Amino-2-(3-fluorophenyl)propanoic acid, presents a significant synthetic challenge. The absence of a hydrogen atom at the α-position prevents racemization, making the stereocenter configurationally stable. However, this also means that the stereochemistry must be rigorously controlled during the synthesis. Several strategies have been developed for the asymmetric synthesis of α-fluoroalkyl-α-amino acids, which can be adapted for the preparation of the target compound.

One prominent approach involves the use of chiral auxiliaries . The Schöllkopf method, for instance, utilizes a bislactim ether derived from a chiral amino acid (e.g., D-valine) to diastereoselectively alkylate the enolate. tandfonline.com In the context of this compound, this would involve the reaction of the bislactim ether with a suitable 3-fluorobenzyl halide. Subsequent hydrolysis of the alkylated product would yield the desired enantiomer of the amino acid. The stereochemical outcome is dictated by the chiral auxiliary, which shields one face of the enolate, directing the incoming electrophile to the opposite face.

Another powerful technique is asymmetric phase-transfer catalysis . This method often employs chiral quaternary ammonium (B1175870) salts to facilitate the alkylation of a glycine-derived Schiff base with an appropriate electrophile. The chiral catalyst creates a chiral environment around the ion pair, leading to an enantioselective reaction. While general methods for the synthesis of α-alkyl- and α,α-dialkyl-α-amino acids using this approach are well-established, specific conditions for the synthesis of this compound would require empirical optimization.

Electrophilic fluorination of β-amino acid derivatives using reagents like Selectfluor, in the presence of a chiral catalyst, can also be a viable route to enantiomerically enriched fluorinated amino acids. mdpi.com This strategy would involve the synthesis of a suitable precursor that can be selectively fluorinated to create the desired stereocenter.

A summary of potential enantioselective synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Features | Potential for this compound |

| Chiral Auxiliary (e.g., Schöllkopf's Method) | Utilizes a recoverable chiral auxiliary to direct stereoselective alkylation. High diastereoselectivities are often achievable. tandfonline.com | A 3-fluorobenzyl halide would be used as the electrophile. The choice of the chiral auxiliary (from D- or L-amino acids) determines the final enantiomer. |

| Asymmetric Phase-Transfer Catalysis | Employs a chiral catalyst to induce enantioselectivity in the alkylation of a glycine (B1666218) derivative. | Requires optimization of catalyst, solvent, and reaction conditions for the specific substrate. |

| Electrophilic Fluorination | Introduction of fluorine using an electrophilic source in the presence of a chiral catalyst. mdpi.com | Would necessitate a custom-designed precursor amenable to asymmetric fluorination at the α-position. |

Methods for Chiral Purity Determination in Research Settings

Ensuring the enantiomeric purity of a chiral compound is paramount in pharmaceutical research. Several analytical techniques are routinely employed to determine the enantiomeric excess (ee) of compounds like this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For fluorinated amino acids, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are often effective. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is crucial for achieving optimal separation. mdpi.comresearchgate.net The enantiomers are detected as they elute from the column, and the ratio of their peak areas is used to calculate the enantiomeric excess.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a particularly powerful tool for the analysis of fluorinated chiral compounds. The fluorine nucleus is highly sensitive and its chemical shift is exquisitely sensitive to its local electronic environment. In the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the two enantiomers of this compound will form diastereomeric complexes or derivatives that exhibit distinct ¹⁹F NMR signals. nih.govbohrium.comrsc.org The integration of these signals provides a direct measure of the enantiomeric ratio. Common CSAs include chiral alcohols or acids that form transient diastereomeric complexes through hydrogen bonding.

The table below outlines the primary methods for determining the chiral purity of this compound.

| Analytical Method | Principle of Operation | Key Parameters |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. mdpi.comsigmaaldrich.com | Chiral column type (e.g., polysaccharide-based), mobile phase composition, flow rate, and temperature. |

| ¹⁹F NMR Spectroscopy | Formation of diastereomeric species in the presence of a chiral agent, resulting in distinct ¹⁹F chemical shifts for each enantiomer. nih.govrsc.org | Choice of chiral solvating or derivatizing agent, solvent, and magnetic field strength. |

Impact of Absolute Stereochemistry on Biological Recognition and Activity

The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. The two enantiomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as receptors, enzymes, and transporters. While specific data for this compound is not extensively available in the public domain, general principles of stereochemistry in drug action can be applied, and inferences can be drawn from studies on similar fluorinated amino acids.

Stereoisomer-Specific Binding to Biological Targets

Biological binding sites are inherently chiral, often composed of L-amino acids arranged in a specific three-dimensional conformation. This chirality leads to stereoselective binding, where one enantiomer of a ligand fits more snugly or interacts more favorably with the binding site than the other. For instance, in studies of radiolabeled amino acids for positron emission tomography (PET) brain tumor imaging, the (S)-enantiomer of 2-amino-3-[1-(2-[¹⁸F]fluoroethyl)-1H- tandfonline.commdpi.comnih.govtriazol-4-yl]propanoic acid showed significantly higher tumor uptake and tumor-to-brain ratios compared to the (R)-enantiomer. nih.gov This difference was attributed to its preferential interaction with amino acid transporters. nih.gov It is highly probable that the enantiomers of this compound would also exhibit stereoisomer-specific binding to their biological targets. The precise nature of this specificity would depend on the target and the specific interactions of the 3-fluorophenyl group and the amino and carboxyl functionalities with the binding pocket.

Differential Pharmacological Profiles of Enantiomers

The differential binding of enantiomers to their biological targets directly translates into different pharmacological effects. One enantiomer may be a potent agonist, while the other is a weak agonist, an antagonist, or even inactive. In some cases, the "inactive" enantiomer, known as the distomer, may contribute to side effects or have its own distinct pharmacological profile. For example, in the case of the PET imaging agent mentioned above, the (S)-enantiomer was identified as a substrate for cationic amino acid transport and, to a lesser extent, system L transport, while the (R)-enantiomer's transport mechanisms were less defined, leading to its lower efficacy in tumor imaging. nih.gov Similarly, it is expected that the (R)- and (S)-enantiomers of this compound would possess distinct pharmacological profiles, with one enantiomer likely being more potent or having a different mode of action than the other. The specific differences would need to be elucidated through detailed pharmacological studies for each enantiomer.

Mechanistic Biological Studies of 2 Amino 2 3 Fluorophenyl Propanoic Acid and Analogues

Exploration of Molecular Target Interactions

The biological effects of 2-amino-2-(3-fluorophenyl)propanoic acid and its analogues are rooted in their interactions with specific molecular targets, primarily enzymes and receptors. The presence of the fluorine atom and the α-methyl group modifies the compound's stereochemistry, electronic distribution, and metabolic stability, leading to distinct interaction profiles compared to endogenous amino acids.

Fluorinated and α-methylated phenylalanine analogues are recognized for their ability to modulate the activity of aromatic amino acid hydroxylases (AAAHs), a family of enzymes crucial for neurotransmitter and hormone synthesis. These enzymes—phenylalanine hydroxylase (PAH), tryptophan hydroxylase (TPH), and tyrosine hydroxylase (TH)—share structural similarities in their catalytic sites, but analogues can exhibit significant selectivity.

Research has shown that α-methyl-D,L-phenylalanine, a close non-fluorinated analogue, acts as an inhibitor of Phenylalanine Hydroxylase (PAH). nih.gov This enzyme is responsible for the conversion of phenylalanine to tyrosine, the precursor for catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine. Studies in developing mice demonstrated that administration of α-methyl-D,L-phenylalanine inhibited 65-70% of hepatic PAH activity within 12 hours. nih.gov

Furthermore, phenylalanine analogues are known inhibitors of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin. nih.govresearchgate.net The well-studied inhibitor p-chlorophenylalanine (PCPA), for instance, drastically reduces the activity of TPH. nih.gov While specific inhibitory constants for this compound are not extensively documented in publicly available literature, the principle of competitive inhibition by substrate analogues is well-established for this class of compounds. chemimpex.com The selectivity of such inhibitors is a key area of investigation; for example, some compounds show high potency for TPH isoforms (TPH1 and TPH2) with no significant inhibition of PAH or TH at similar concentrations. nih.gov This selectivity is critical for developing tools that can dissect the roles of specific neurotransmitter pathways.

Analogues of this compound have been investigated for their interactions with ionotropic glutamate (B1630785) receptors, which are central to excitatory neurotransmission in the brain. Studies on various aryl-substituted phenylalanines have revealed that they can act as antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov The specific nature of the aryl substitution and the stereochemistry of the amino acid are critical determinants of binding affinity and functional activity.

In a related context, stereoselective fluorination has been used as a tool to probe the binding conformations of ligands at the N-methyl-D-aspartate (NMDA) receptor. A study on the diastereoisomers of 3-fluoro-N-methyl-D-aspartic acid (3F-NMDA) found that the (2S,3S) isomer is a potent agonist, comparable to NMDA itself, while the (2S,3R) isomer has negligible activity. nih.gov This difference was attributed to the conformational preference of the C-F bond relative to the amine group, which influences the electrostatic stabilization within the receptor's binding pocket. nih.gov These findings highlight how fluorine substitution can serve as a powerful tool to understand the precise structural requirements for ligand-receptor complex formation and activation.

Functional Impact on Cellular and Biochemical Pathways

The interaction of this compound and its analogues with molecular targets translates into significant effects on cellular processes, particularly amino acid transport and neurotransmitter synthesis pathways.

A key aspect of the biological activity of α-methylated amino acids is their interaction with amino acid transporters, which govern their entry into cells. The L-type amino acid transporter 1 (LAT1), which is highly expressed at the blood-brain barrier and is upregulated in many cancer cells, is a primary transporter for large neutral amino acids. scienceopen.comnih.gov

Extensive research on 3-fluoro-L-α-methyl-tyrosine (FAMT), a structurally very similar analogue, has demonstrated that the α-methyl group is a key determinant for selective transport by LAT1 over the related isoform LAT2. snmjournals.orgnih.gov Studies using cell lines expressing these transporters showed that FAMT is a competitive inhibitor of LAT1-mediated leucine (B10760876) uptake, with an IC₅₀ value of 26.9 μM, but has much less effect on LAT2. snmjournals.org Kinetic analysis of LAT1-mediated transport of FAMT revealed an apparent Michaelis constant (Kₘ) of 72.7 μM, indicating a high affinity comparable to that of endogenous substrates. nih.gov This selectivity is attributed to the steric hindrance from the α-methyl group, which is accommodated by the LAT1 binding site but not by LAT2. snmjournals.orgnih.gov This specific transport mechanism is fundamental to the compound's ability to cross the blood-brain barrier and to be taken up by tumor cells. snmjournals.org

| Parameter | Transporter | Value | Reference |

|---|---|---|---|

| IC₅₀ (Inhibition of L-¹⁴C-leucine uptake) | LAT1 | 26.9 μM | snmjournals.org |

| Kₘ (Transporter affinity) | LAT1 | 72.7 μM | nih.gov |

| Transport Selectivity | LAT1 vs. LAT2 | High selectivity for LAT1 | snmjournals.orgnih.gov |

By modulating key enzymes and utilizing specific transport systems, fluorinated amino acid analogues can significantly impact neurotransmission. The inhibition of TPH by phenylalanine analogues directly curtails the synthesis of serotonin, a critical modulator of mood, appetite, and other central and peripheral functions. nih.govresearchgate.net Similarly, the inhibition of PAH by α-methylphenylalanine can reduce the brain's pool of tyrosine, thereby affecting the production of dopamine and norepinephrine. nih.gov

Furthermore, the transport of these synthetic amino acids across the blood-brain barrier via LAT1 means they can compete with endogenous large neutral amino acids, such as tryptophan and tyrosine, for entry into the central nervous system. scienceopen.comnih.gov This competition can further limit the availability of precursors for neurotransmitter synthesis, providing an additional mechanism for modulating neuronal signaling pathways.

Utilization as Chemical Probes for Biological Research

The unique biological properties of fluorinated α-methylated amino acids, particularly their selective uptake by specific transporters, make them valuable as chemical probes for in vivo imaging. The analogue 3-fluoro-L-α-methyl-tyrosine, when labeled with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]FAMT), serves as a highly specific probe for Positron Emission Tomography (PET) imaging of tumors. snmjournals.orgnih.gov

The utility of [¹⁸F]FAMT stems directly from its selective transport by LAT1. nih.govnih.gov Because many types of malignant tumors overexpress LAT1 to meet their high demand for amino acids for growth and proliferation, they exhibit high uptake of [¹⁸F]FAMT. snmjournals.org In contrast, healthy tissues and areas of inflammation show much lower LAT1 expression and consequently, lower tracer accumulation. This high tumor-to-background ratio allows for clear visualization of malignant lesions and accurate cancer detection. nih.gov This application exemplifies how detailed mechanistic understanding—specifically the selective interaction with the LAT1 transporter—enables the development of powerful tools for clinical diagnostics. nih.gov

Probing Enzyme Mechanism of Action

The structural modifications in analogues of this compound, particularly the α-methyl group, have been instrumental in probing the mechanisms of various enzymes. A notable analogue, α-methylphenylalanine, has been extensively studied as an inhibitor of key enzymes in amino acid metabolism.

Research has demonstrated that α-methylphenylalanine acts as a potent inhibitor of phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine. researchgate.netresearchgate.net While it is a weak competitive inhibitor in vitro, its efficacy in vivo is significant, leading to a substantial decrease in hepatic phenylalanine hydroxylase activity. researchgate.net This inhibitory action is crucial for inducing experimental hyperphenylalaninemia in animal models, which is instrumental in studying the pathophysiology of phenylketonuria. researchgate.netnih.gov The presence of the α-methyl group is thought to interfere with the proper binding and catalytic processing of the substrate within the enzyme's active site.

Furthermore, α-methylphenylalanine also inhibits tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamine neurotransmitters. researchgate.net This inhibition leads to the depletion of dopamine, norepinephrine, and epinephrine, providing a chemical tool to study the physiological roles of these neurotransmitters.

The introduction of a fluorine atom, as in this compound, is a well-established strategy in the design of enzyme inhibitors. researchgate.net The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially enhancing its binding affinity to the enzyme's active site or participating in mechanistic-based "suicide" inhibition. researchgate.net In such cases, the fluorinated analogue is processed by the enzyme to a reactive intermediate that irreversibly inactivates the enzyme. While specific studies on this compound are limited, the principles derived from other fluorinated amino acids suggest its potential as a specific probe for enzymes that metabolize phenylalanine.

Table 1: Inhibitory Profile of α-Methylphenylalanine on Key Enzymes

| Enzyme | Organism/Tissue | Inhibition Type | In Vivo Effect | Reference |

| Phenylalanine Hydroxylase | Rat Liver | Weak competitive (in vitro) | Potent suppression (70-75% decrease) | researchgate.net |

| Tyrosine Hydroxylase | Not specified | Inhibitor | Depletion of catecholamines | researchgate.net |

Investigating Amino Acid Roles in Biological Processes

Beyond enzyme inhibition, this compound and its analogues serve as valuable tools for investigating the broader roles of amino acids in biological processes, particularly their transport across cellular membranes. Amino acid transporters are critical for maintaining cellular homeostasis, and their dysregulation is implicated in various diseases, including cancer.

Studies have identified α-methylphenylalanine as a substrate for the L-type amino acid transporter 1 (LAT1). researchgate.netnih.gov LAT1 is a crucial transporter for large neutral amino acids and is often overexpressed in cancer cells to meet their high metabolic demands. The selectivity of α-methylated amino acid analogues for LAT1 over other transporters, such as LAT2, makes them excellent candidates for developing tumor-specific imaging agents and targeted drug delivery systems. nih.gov

Fluorinated analogues of α-methylated amino acids, such as 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid, have been synthesized and evaluated as positron emission tomography (PET) tracers for imaging amino acid transport in tumors. researchgate.net These studies have shown that such compounds are substrates for the A-type amino acid transport system, and their accumulation in tumor cells can be visualized and quantified, providing a non-invasive method to study tumor metabolism and response to therapy. researchgate.net The fluorine-18 radiolabel allows for sensitive detection, highlighting the utility of fluorination in creating probes for in vivo biological studies.

The investigation of these analogues helps to elucidate the mechanisms of amino acid transport and the role of specific transporters in both normal physiology and disease states. The data gathered from such studies are crucial for the rational design of new therapeutic agents that target these transport systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidating Key Structural Determinants for Biological Activity

The biological activity of 2-Amino-2-(3-fluorophenyl)propanoic acid is fundamentally governed by its core α-amino acid scaffold, which allows it to be recognized by biological systems, particularly amino acid transporters. The specific modifications to the phenyl ring are key determinants of its selectivity and potency for various biological targets.

Research into phenylalanine analogs has shown that substitutions on the benzene (B151609) ring significantly influence their interaction with transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov Studies indicate that the introduction of a halogen atom at the meta-position (position 3) of the phenyl ring enhances affinity for LAT1. nih.gov The inhibitory effect on LAT1 has been found to correlate with the size of the halogen atom, following the trend: Fluorine (F) < Chlorine (Cl) < Bromine (Br) < Iodine (I). nih.gov This suggests that while the 3-fluoro substitution enhances affinity compared to unsubstituted phenylalanine, larger halogens at this position can lead to even stronger interactions. nih.gov This makes the 3-halogenated phenyl moiety a critical structural determinant for LAT1-targeted applications, such as in positron emission tomography (PET) imaging for tumors. nih.gov

| Compound | Key Structural Feature | Observed Biological Activity/Affinity | Reference |

|---|---|---|---|

| Phenylalanine | Unsubstituted Phenyl Ring | Baseline affinity for LAT1 | nih.gov |

| 3-Fluoro-L-phenylalanine | Fluorine at meta-position | Increased LAT1 affinity compared to Phenylalanine | nih.gov |

| 3-Chloro-L-phenylalanine | Chlorine at meta-position | Higher LAT1 affinity than 3-Fluoro-L-phenylalanine | nih.gov |

| 3-Bromo-L-phenylalanine | Bromine at meta-position | Higher LAT1 affinity than 3-Chloro-L-phenylalanine | nih.gov |

| 3-Iodo-L-phenylalanine | Iodine at meta-position | Highest LAT1 affinity among meta-halogenated analogs | nih.gov |

Role of the Fluorophenyl Moiety in Modulating Molecular Interactions

The introduction of a fluorine atom into the phenyl ring of phenylalanine significantly alters the molecule's physicochemical properties, thereby modulating its molecular interactions. nih.gov Fluorine is the most electronegative element, and its substitution for hydrogen creates a strong, polar carbon-fluorine (C-F) bond. researchgate.net This modification influences hydrophobicity, acidity, basicity, and molecular conformation, which collectively impact how the amino acid interacts with its environment, such as protein binding pockets or other molecules. nih.govresearchgate.net

The fluorophenyl moiety in this compound affects molecular interactions in several ways:

Altered Electrostatics : The high electronegativity of fluorine withdraws electron density from the aromatic ring, reducing the negative electrostatic potential of the π-system. mpg.demdpi.com This change can weaken cation-π interactions, which are important in many biological recognition events. mpg.de

Conformational Control : The polar C-F bond can engage in electrostatic interactions with neighboring functional groups, influencing the preferred conformation of the side chain. nih.gov Cryogenic gas-phase infrared spectroscopy studies on proton-bound dimers of monofluorinated phenylalanines, including the meta-substituted analog, revealed that they preferentially form "charge-solvated" structures. mpg.de In these arrangements, the primary interaction occurs between the ammonium (B1175870) (NH3+) and amine (NH2) groups of the two amino acid molecules. mpg.de The dimer of meta-fluorophenylalanine specifically adopts a "sandwich-like" structure. mpg.de

Hydrophobicity : Fluorination generally increases the hydrophobicity of the amino acid side chain, which can enhance binding affinity to hydrophobic pockets in proteins. nih.gov

Stability : The strength of the C-F bond can increase the metabolic stability of peptides and proteins that incorporate this fluorinated amino acid, making them more resistant to enzymatic degradation. nih.govresearchgate.net

| Property | Effect of 3-Fluoro Substitution | Consequence for Molecular Interactions | Reference |

|---|---|---|---|

| Aromatic Electron Density | Significantly reduced due to fluorine's electronegativity | Weakens cation-π interactions | mpg.de |

| Hydrophobicity | Increased compared to unsubstituted phenylalanine | Enhances binding to hydrophobic protein domains | nih.gov |

| Conformation | Influences side-chain torsional angles via electrostatic interactions | Favors specific "sandwich-like" dimer structures | mpg.denih.gov |

| Metabolic Stability | Increased due to the strong C-F bond | Enhances resistance to proteolytic degradation | nih.govresearchgate.net |

Development of Predictive Models for Compound Design and Optimization

The unique properties imparted by fluorine substitution make fluorinated amino acids valuable building blocks in drug design. To accelerate the design and optimization of compounds like this compound, computational and predictive models are employed. These models aim to forecast the properties and biological activities of novel analogs before their synthesis, saving time and resources.

A key area of development is the creation of accurate force fields for molecular dynamics (MD) simulations. biorxiv.org MD simulations can predict how a molecule will behave over time, providing insights into its conformation, stability, and interactions with biological targets. For these simulations to be accurate for fluorinated compounds, the force field—a set of parameters describing the potential energy of the atoms—must be specifically parameterized.

The process for developing such a predictive model involves several steps, as exemplified by the parameterization of fluorinated amino acids for the AMBER ff15ipq protein force field. biorxiv.org This process includes generating numerous conformations of the molecule, performing high-level quantum mechanics (QM) calculations to determine their energies, and then fitting the molecular mechanics (MM) force field parameters to reproduce the QM data accurately. biorxiv.org The accuracy of the final parameters is assessed by the root-mean-square error (RMSE) between the QM and MM energies. biorxiv.org Once validated, these models can be used to predict the structural and energetic consequences of incorporating this compound into peptides or proteins, guiding the design of new therapeutics. biorxiv.orgnih.gov

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Conformation Generation | Create a large set (e.g., 1000) of different 3D structures for the fluorinated amino acid dipeptide. | To sample the conformational space of the molecule. | biorxiv.org |

| 2. Quantum Mechanics (QM) Calculations | Calculate the precise energy of each conformation using high-level computational chemistry methods (e.g., MP2/cc-pVTZ). | To obtain a highly accurate energy benchmark for each structure. | biorxiv.org |

| 3. Parameter Fitting | Adjust the bonded parameters (bond lengths, angles, torsions) in the molecular mechanics (MM) force field. | To make the computationally cheaper MM model accurately reproduce the QM energies. | biorxiv.org |

| 4. Model Validation | Assess the accuracy of the new parameters by calculating the root-mean-square error (RMSE) between the QM and MM energies for all conformations. | To ensure the predictive reliability of the force field for future simulations. | biorxiv.org |

| 5. Application | Use the validated force field in molecular dynamics simulations to predict protein stability, folding, and binding interactions. | To guide the rational design and optimization of novel bioactive compounds. | biorxiv.orgnih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "2-Amino-2-(3-fluorophenyl)propanoic acid" in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's covalent framework and the chemical environment of each atom.

In ¹H NMR spectroscopy, the spectrum is expected to show distinct signals for the different types of protons. docbrown.infonagwa.com The proton of the carboxylic acid group (–COOH) would typically appear as a broad singlet significantly downfield, often above 10 ppm, due to its acidic nature and potential for hydrogen exchange. nagwa.com The protons of the amino group (–NH₂) would also produce a broad signal. The aromatic protons on the 3-fluorophenyl ring would appear in the aromatic region (typically 7.0-7.5 ppm), exhibiting complex splitting patterns (multiplets) due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methyl (–CH₃) group protons would resonate upfield, likely as a singlet, since the adjacent quaternary carbon has no protons to couple with.

¹³C NMR spectroscopy provides information on the carbon skeleton. Unique signals would be observed for the carboxylic carbon, the quaternary alpha-carbon bonded to the amino and phenyl groups, the methyl carbon, and the distinct carbons of the fluorophenyl ring. The carbon atom directly bonded to the fluorine atom would show a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR is particularly valuable for confirming the presence and position of the fluorine atom on the aromatic ring. researchgate.net A single resonance would be expected for the fluorine atom in "this compound", with its chemical shift being indicative of the electronic environment of the C-F bond.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | > 10.0 | Broad Singlet (br s) |

| Aromatic -CH | 7.0 - 7.5 | Multiplet (m) |

| -NH₂ | Variable, broad | Broad Singlet (br s) |

| -CH₃ | 1.5 - 2.0 | Singlet (s) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and investigating the fragmentation pathways of "this compound," thereby confirming its elemental composition. The monoisotopic mass of the compound (C₉H₁₀FNO₂) is 183.0696 g/mol .

Using soft ionization techniques like Electrospray Ionization (ESI), the compound can be readily observed as a protonated molecule [M+H]⁺ at m/z 184.0774 or a deprotonated molecule [M-H]⁻ at m/z 182.0622. High-resolution mass spectrometry (HRMS) can measure these masses with high precision, allowing for the unambiguous determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, provide valuable structural information. unito.it The fragmentation of protonated amino acids often involves characteristic losses. unito.it For "this compound," common fragmentation pathways would include the loss of the carboxylic acid group as formic acid (HCOOH, 46 Da) or the combined loss of water and carbon monoxide (H₂O + CO, 46 Da). unito.it Other significant fragments could arise from the cleavage of the Cα-Cβ bond, leading to the formation of the 3-fluorobenzyl cation or related structures.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z (Monoisotopic) | Description |

| [M+H]⁺ | [C₉H₁₁FNO₂]⁺ | 184.0774 | Protonated molecular ion |

| [M-H]⁻ | [C₉H₉FNO₂]⁻ | 182.0622 | Deprotonated molecular ion |

| [M+H - HCOOH]⁺ | [C₈H₁₀FN]⁺ | 139.0800 | Loss of formic acid from parent ion |

| [C₇H₆F]⁺ | [C₇H₆F]⁺ | 109.0453 | Fluorotropylium ion or related fragment |

Vibrational Spectroscopy (FT-IR, UV-Vis) for Functional Group and Electronic Structure Analysis

Vibrational spectroscopy provides insight into the functional groups and electronic properties of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the characteristic vibrational modes of the functional groups within "this compound". The spectrum would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group involved in hydrogen bonding. docbrown.info The N-H stretching vibrations of the primary amine group would appear in the 3200-3400 cm⁻¹ range. A strong absorption peak between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. docbrown.info Vibrations associated with the aromatic ring (C=C stretching) would be found in the 1450-1600 cm⁻¹ region, while the C-F stretching vibration would result in a strong band typically between 1000 and 1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the molecule. The primary chromophore in "this compound" is the 3-fluorophenyl group. Aromatic amino acids typically exhibit absorption maxima in the ultraviolet region. nih.gov The molecule is expected to show characteristic absorption bands around 260-280 nm, corresponding to π → π* electronic transitions within the aromatic ring. The exact position and intensity of these bands can be influenced by the solvent environment.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Amine | N-H stretch | 3200 - 3400 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| C-F Bond | C-F stretch | 1000 - 1300 |

X-ray Crystallography for Three-Dimensional Structure Elucidation of Compound and Complexes

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of "this compound" in the solid state. This technique can provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles.

For a chiral molecule like this, X-ray crystallography on a single crystal of one enantiomer allows for the determination of its absolute configuration (R or S). In the solid state, amino acids typically exist as zwitterions (NH₃⁺–CHR–COO⁻), and their crystal structures are heavily influenced by a network of intermolecular hydrogen bonds. nih.gov X-ray analysis would reveal the specific hydrogen-bonding patterns, showing how the ammonium (B1175870) group (NH₃⁺) acts as a hydrogen bond donor to the carboxylate groups (COO⁻) of neighboring molecules, leading to the formation of a stable, three-dimensional crystal lattice. nih.gov This detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions in a biological context.

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical purity and, crucially, the enantiomeric purity of "this compound".

To determine the enantiomeric excess (e.e.), which measures the purity of a chiral sample, chiral chromatography is employed. masterorganicchemistry.com This involves the use of a chiral stationary phase (CSP) that can differentially interact with the R and S enantiomers, leading to their separation. researchgate.net The two enantiomers will exhibit different retention times on the chiral column, resulting in two distinct peaks in the chromatogram.

The enantiomeric excess is calculated from the relative areas of the two peaks using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

A variety of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown ethers, can be effective for resolving amino acid enantiomers. researchgate.netresearchgate.net The choice of mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol (B130326) with acidic or basic additives, is optimized to achieve the best separation (resolution) between the enantiomer peaks. Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the analysis and separation of polar compounds like amino acids. diva-portal.org

Table 4: Common Chiral Stationary Phases for Amino Acid Enantioseparation

| CSP Type | Example Column Name | Typical Mobile Phase Components |

| Polysaccharide-based | Chiralcel OD, Chiralpak AD | Hexane/Isopropanol/Trifluoroacetic Acid |

| Pirkle-type (Donor-Acceptor) | (R,R) Whelk-O1 | Hexane/Ethanol/Acids or Amines |

| Crown Ether-based | Crownpak CR(+) | Perchloric acid solution |

| Teicoplanin-based | Chirobiotic T | Methanol/Acetic Acid/Triethylamine |

Computational Chemistry and in Silico Approaches

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) methods are computational techniques based on the principles of quantum mechanics that are used to model and analyze the behavior of atoms and molecules. Among the most widely used QM methods is Density Functional Theory (DFT), which calculates the electronic structure of a system based on its electron density. nih.govaalto.fimdpi.com DFT offers a favorable balance between computational cost and accuracy, making it a standard tool for studying the geometry, electronic properties, and reactivity of molecules like 2-Amino-2-(3-fluorophenyl)propanoic acid. researchgate.net Such calculations can provide insights into vibrational frequencies, thermodynamic stability, and the nature of chemical bonds within the molecule. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity and selectivity of chemical reactions. wikipedia.orgacs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the orbital most capable of accepting electrons, indicating its electrophilic nature. researchgate.netyoutube.com

For this compound, FMO analysis would involve calculating the energies and spatial distributions of its HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net By mapping the HOMO and LUMO across the molecular structure, one could predict the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, the analysis would reveal whether the electron density of the HOMO is concentrated on the amino group, the carboxyl group, or the fluorophenyl ring, thereby predicting how the molecule would interact with other reactants.

While the principles of FMO analysis are well-established, specific HOMO-LUMO energy values and orbital distribution maps for this compound require dedicated DFT calculations not available in the public literature.

Table 1: Conceptual Data from Frontier Molecular Orbital (FMO) Analysis This table illustrates the type of data that would be generated from an FMO analysis. Specific values for this compound are not currently available in published literature.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | A higher value would suggest stronger nucleophilicity, likely centered on the amino group or phenyl ring. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | A lower value would indicate stronger electrophilicity, with potential sites at the carboxyl carbon or the phenyl ring. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap would suggest higher reactivity and lower kinetic stability. |

The three-dimensional shape, or conformation, of a molecule is crucial to its function, particularly its ability to bind to a biological target. Conformational analysis involves identifying the stable, low-energy arrangements of a molecule's atoms, which arise from rotation around its single bonds. For a flexible molecule like this compound, rotations around the bonds connecting the phenyl ring, the quaternary α-carbon, and the carboxylic acid group can lead to numerous possible conformers.

Using QM or DFT methods, the potential energy surface of the molecule can be scanned by systematically rotating these bonds. nih.gov This process identifies the various energy minima, which correspond to stable conformers, and the energy barriers (transition states) that separate them. The results would reveal the most stable conformer in the gas phase or in solution (if a solvent model is included) and the relative energies of other conformers. illinois.edu This information is vital for understanding which shape the molecule is most likely to adopt and whether it can easily change its shape to fit into a binding site.

Molecular Docking and Molecular Dynamics Simulations

While QM methods are excellent for studying individual molecules, molecular docking and molecular dynamics (MD) simulations are used to investigate how a molecule interacts with a larger biological system, such as a protein receptor.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). nih.govnih.govresearchgate.net For this compound, docking simulations could be used to place it into the active site of a target protein. The process involves sampling a large number of possible orientations and conformations of the ligand within the binding site and scoring them based on their steric and electrostatic complementarity. researchgate.net This would identify the most plausible binding poses and key interactions, such as hydrogen bonds, ionic interactions, or hydrophobic contacts, between the amino acid derivative and the protein's residues.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. nih.govmdpi.com An MD simulation calculates the motion of every atom in the system over time by solving Newton's equations of motion. researchgate.net This would allow researchers to observe the stability of the docked pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding event. frontiersin.orgnih.gov The simulation can also be used to calculate the binding free energy, providing a quantitative estimate of the ligand's affinity for the target. researchgate.net

Table 2: Potential Interactions of this compound in a Hypothetical Binding Site This table conceptualizes the interactions that molecular docking and MD simulations could predict for this compound.

| Molecular Group | Potential Interaction Type | Potential Interacting Protein Residue |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond Donor, Ionic Interaction (as -NH3+) | Aspartic Acid, Glutamic Acid, Serine |

| Carboxyl Group (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic Interaction (as -COO-) | Lysine, Arginine, Histidine, Serine |

| Fluorophenyl Ring | Hydrophobic Interaction, π-π Stacking, Halogen Bond | Phenylalanine, Tyrosine, Tryptophan, Leucine (B10760876) |

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers (R and S). It is common for enantiomers to have significantly different biological activities because biological targets like enzymes and receptors are also chiral.

Computational methods are instrumental in understanding these stereochemical preferences. By performing separate docking and MD simulations for the R- and S-enantiomers of this compound with a specific target, researchers can determine if one enantiomer forms a more stable and favorable complex than the other. rsc.org The simulations can reveal subtle differences in how each enantiomer fits into the binding pocket and which specific interactions are responsible for the observed stereoselectivity. This knowledge is critical for designing stereochemically pure drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.commdpi.com A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., physicochemical properties like logP, molar refractivity, or electronic properties from QM calculations) to a measure of its activity (e.g., IC₅₀ or Kᵢ). mdpi.com

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured activities against a specific target would be required. The model could then be used to predict the activity of new, unsynthesized derivatives. This allows for the virtual screening of large libraries of compounds and the rational design of molecules with improved potency, helping to prioritize which compounds should be synthesized and tested in the lab.

Applications and Future Directions in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Peptide-Based Therapeutics Incorporating NPAAs

The incorporation of NPAs such as 2-Amino-2-(3-fluorophenyl)propanoic acid into peptide sequences is a powerful strategy for developing novel therapeutics with improved properties. Peptides often suffer from poor metabolic stability due to degradation by proteases. The introduction of α,α-disubstituted amino acids, including α-methylated variants like the title compound, can significantly enhance resistance to enzymatic cleavage by providing steric hindrance at the peptide backbone. mdpi.com

Furthermore, α,α-disubstituted amino acids act as potent conformational constraints. The replacement of an α-hydrogen with a methyl group restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. jst.go.jp Specifically, peptides composed of chiral α-methylated α,α-disubstituted amino acids have a high propensity to adopt stable helical secondary structures, most commonly the 3(10)-helix. researchgate.netnih.gov This ability to pre-organize a peptide into a specific bioactive conformation can lead to enhanced receptor binding affinity and increased potency. The fluorophenyl moiety can further influence peptide structure and stability through specific electronic and hydrophobic interactions. nih.gov

The synthesis of peptides incorporating these specialized amino acids is typically achieved through solid-phase peptide synthesis (SPPS), utilizing either Fmoc or Boc protection strategies. mdpi.comnih.govpeptide.com

Development of Targeted Enzyme Inhibitors and Receptor Modulators

The unique structural elements of this compound make it an attractive component for the design of targeted enzyme inhibitors and receptor modulators. The fluorine atom, with its high electronegativity and minimal steric footprint compared to other halogens, can alter the electronic properties of the aromatic ring. This modification can lead to new, favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity and selectivity.

For instance, related fluorinated phenylalanine derivatives have been successfully integrated into potent and selective bioactive agents. 3'-Fluorophenylalanine is a key structural motif in agonists for the glucagon-like peptide-1 receptor (GLP-1R), which are used in the treatment of diabetes. nih.gov Similarly, 2-fluoro-ʟ-phenylalanine is a component of gastrazole, a selective antagonist for the cholecystokinin-2 (CCK2) receptor. nih.gov The introduction of the α-methyl group can provide an additional layer of conformational rigidity, locking the molecule into a specific orientation that is optimal for binding to an enzyme's active site or a receptor's binding pocket. This makes α-methyl-D-3-fluorophenylalanine a valuable building block for developing novel therapeutic agents, particularly in neuropharmacology. chemimpex.com

Contributions to Drug Discovery by Expanding Chemical Space

The incorporation of structurally unique NPAAs like this compound significantly broadens the chemical space available for drug discovery. By moving beyond the 20 canonical proteinogenic amino acids, medicinal chemists can design peptide and small-molecule libraries with a much wider range of functionalities, stereochemistries, and conformational profiles. rsc.org

The introduction of fluorine, for example, can modulate key drug-like properties including:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and potentially increasing the half-life of a drug.

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.

Binding Affinity: The unique electronic nature of fluorine can lead to enhanced binding interactions with protein targets. nih.gov

Simultaneously, the α-methyl group imposes conformational constraints, reducing the entropic penalty upon binding and improving proteolytic stability. mdpi.comnih.gov This combination of features allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, accelerating the development of drug candidates with optimized efficacy and safety profiles.

Emerging Roles in Synthetic Biology and Protein Engineering

In the realms of synthetic biology and protein engineering, fluorinated amino acids are emerging as powerful tools for creating proteins with novel properties and for probing biological mechanisms. rsc.org Techniques for the site-specific incorporation of non-canonical amino acids into proteins, often using engineered aminoacyl-tRNA synthetases and suppressor tRNAs, allow researchers to place a fluorinated residue at a precise location within a protein's structure. nih.govanu.edu.au

The fluorine atom serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR can be used to monitor local environmental changes within a protein, providing valuable insights into:

Protein folding and stability. nih.gov

Conformational changes upon ligand binding. anu.edu.au

Protein-protein interactions. fu-berlin.denih.gov

Incorporating this compound could offer a dual advantage: the fluorine atom for ¹⁹F NMR studies and the α-methyl group to potentially enhance the thermal and chemical stability of the engineered protein. This approach allows for the creation of more robust proteins for therapeutic or industrial applications. nih.gov

Radiopharmaceutical Applications for Molecular Imaging

Based on closely related fluorinated and α-methylated amino acids, this compound is a promising candidate for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. PET imaging using radiolabeled amino acids is a valuable tool in oncology, particularly for visualizing brain tumors, as many cancer cells overexpress amino acid transporters to fuel their rapid proliferation. nih.gov

Several ¹⁸F-labeled α-methylated amino acids have been successfully developed as PET tracers. A prominent example is L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), which shows high specificity for malignant tumors due to its selective transport via the L-type amino acid transporter 1 (LAT1). mdpi.com Another related tracer, 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP), is a substrate for the system A amino acid transporter and has also shown promise in preclinical models of glioma. nih.govresearchgate.net

The radiosynthesis of these tracers often proceeds in high yields via nucleophilic substitution on a precursor molecule, such as a cyclic sulfamidate. nih.govsnmjournals.org Given these precedents, ¹⁸F-labeled this compound could be synthesized and evaluated as a novel PET tracer. Its structure suggests it would be a substrate for amino acid transporters like LAT1, potentially enabling specific and high-contrast imaging of tumors.

Data Tables

Table 1: Properties Conferred by Structural Motifs in this compound

| Structural Motif | Property Conferred in Peptides/Proteins | Primary Application Benefit |

| α-Methyl Group | Increased resistance to proteolysis (enzymatic degradation). mdpi.com | Enhanced metabolic stability, longer biological half-life. |

| Conformational restriction of the peptide backbone. jst.go.jp | Increased binding affinity, pre-organization into bioactive shape. | |

| Induces helical secondary structures (e.g., 3(10)-helix). researchgate.netnih.gov | Design of structured peptides with specific functions. | |

| 3-Fluoro Substituent | Alters electronic character (pKa) of the phenyl ring. nih.gov | Modulates binding interactions (e.g., hydrogen bonding, dipole). |

| Increases lipophilicity. nih.gov | Improved membrane permeability and bioavailability. | |

| Strong C-F bond resists metabolic attack. | Enhanced metabolic stability. | |

| Serves as a ¹⁹F NMR probe. nih.gov | Probing protein structure, function, and dynamics. | |

| Can be radiolabeled with ¹⁸F for PET imaging. mdpi.com | Non-invasive diagnosis and monitoring in oncology. |

Table 2: Examples of Related ¹⁸F-Labeled α-Methyl Amino Acids for PET Imaging

| Tracer Name | Full Chemical Name | Primary Transporter Target | Key Application Area |